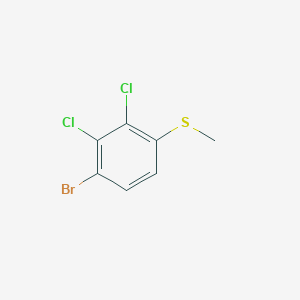
(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C7H5BrCl2S and its molecular weight is 271.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-Bromo-2,3-dichlorophenyl)(methyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromo-2,3-dichlorobenzyl alcohol and a sulfur source such as dimethyl sulfide.
- Reactions :
- Etherification : The hydroxyl group of 4-bromo-2,3-dichlorobenzyl alcohol is converted to a methyl sulfane group.
- Sulfur Introduction : The resulting compound is treated with dimethyl sulfide under conditions that facilitate the formation of the methyl sulfane moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain arylsulfonamides possess potent activity against various bacterial strains and fungi. This suggests that the compound may also hold promise in combating microbial infections .
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study on related compounds demonstrated that modifications in the structure can lead to varying degrees of antiproliferative activity against cancer cell lines. For example, specific substitutions on the aromatic ring significantly influenced the IC50 values (concentration required to inhibit cell growth by 50%), indicating a structure-activity relationship .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular processes, potentially inhibiting their activity and leading to cell cycle arrest or apoptosis in cancer cells.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activities, affecting signaling pathways critical for cell survival and proliferation .
Case Studies
- Colon Cancer Cell Lines : In a study evaluating TASIN analogs, modifications similar to those found in this compound were shown to enhance antiproliferative effects against colon cancer cell lines. The presence of electron-withdrawing groups like bromine and chlorine was correlated with increased potency .
- Microbial Inhibition : A series of experiments demonstrated that compounds with similar functional groups effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogens was crucial for enhancing antimicrobial efficacy .
Table 1: Structure-Activity Relationship (SAR) of Related Compounds
| Compound Structure | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anticancer potential |
| 4-Methoxyphenyl-substituted TASIN | 25 | Antiproliferative |
| 4-Chloro-3-nitrophenyl analog | 12 | Moderate activity |
| 3-Bromo analog | 3 | High potency |
Eigenschaften
IUPAC Name |
1-bromo-2,3-dichloro-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWFLWEYWBCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














